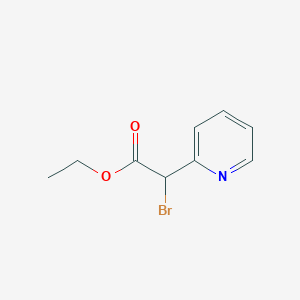

Ethyl 2-bromo-(2-pyridinyl)acetate

Description

Properties

CAS No. |

123761-15-9 |

|---|---|

Molecular Formula |

C9H10BrNO2 |

Molecular Weight |

244.08 g/mol |

IUPAC Name |

ethyl 2-bromo-2-pyridin-2-ylacetate |

InChI |

InChI=1S/C9H10BrNO2/c1-2-13-9(12)8(10)7-5-3-4-6-11-7/h3-6,8H,2H2,1H3 |

InChI Key |

JNOYCFAVJXWZTO-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(C1=CC=CC=N1)Br |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=N1)Br |

Origin of Product |

United States |

Foundational & Exploratory

Ethyl 2-bromo-(2-pyridinyl)acetate: Comprehensive Synthesis, Characterization, and Application Guide

Executive Summary

Ethyl 2-bromo-(2-pyridinyl)acetate (CAS: 74376-32-2), also known as ethyl

This whitepaper provides a rigorous, field-proven guide to the synthesis, mechanistic rationale, and analytical characterization of ethyl 2-bromo-(2-pyridinyl)acetate, designed for researchers and drug development professionals requiring high-fidelity, reproducible protocols.

Mechanistic Rationale & Synthetic Strategy

The standard synthetic route to ethyl 2-bromo-(2-pyridinyl)acetate relies on the Wohl-Ziegler bromination of ethyl 2-pyridylacetate. This transformation is a free-radical substitution reaction that specifically targets the highly activated

Causality in Reagent Selection

-

N-Bromosuccinimide (NBS): NBS is selected over elemental bromine (

) because it maintains a low, steady-state concentration of -

Azobisisobutyronitrile (AIBN): AIBN serves as the radical initiator. It is preferred over benzoyl peroxide because its decomposition temperature (~65 °C) perfectly aligns with the reflux temperatures of standard halogenation solvents (e.g., carbon tetrachloride or greener alternatives like acetonitrile).

-

Thermodynamic Driving Force: The abstraction of the

-hydrogen by a bromine radical generates a carbon-centered radical that is exceptionally stable due to dual resonance delocalization into both the ester carbonyl and the adjacent pyridine

Workflow for the radical bromination of ethyl 2-pyridylacetate.

Experimental Methodology: Step-by-Step Protocol

To ensure a self-validating and reproducible system, the following protocol utilizes acetonitrile (MeCN) as a modern, greener alternative to historically used ozone-depleting solvents like

Materials Required

-

Substrate: Ethyl 2-pyridylacetate (1.0 equiv, e.g., 10.0 mmol, 1.65 g)

-

Halogen Source: N-Bromosuccinimide (NBS) (1.05 equiv, 10.5 mmol, 1.87 g) - Must be recrystallized from water prior to use to remove

impurities. -

Initiator: AIBN (0.1 equiv, 1.0 mmol, 164 mg)

-

Solvent: Anhydrous Acetonitrile (30 mL)

Step-by-Step Execution

-

System Purging: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with dry Argon or

for 10 minutes to displace oxygen, which can act as a radical scavenger and terminate the chain reaction prematurely. -

Reagent Loading: Dissolve ethyl 2-pyridylacetate in 30 mL of anhydrous MeCN. Add the recrystallized NBS and AIBN sequentially at room temperature.

-

Thermal Initiation: Submerge the flask in a pre-heated oil bath at 80 °C. Causality: Rapid heating ensures simultaneous decomposition of AIBN, generating a uniform burst of isobutyronitrile radicals to initiate the propagation phase efficiently.

-

Reaction Monitoring: Stir at reflux for 2–4 hours. Monitor the reaction via TLC (Hexanes:EtOAc 3:1, UV detection at 254 nm). The starting material (

) will convert to the less polar brominated product ( -

Quenching and Filtration: Once complete, cool the reaction mixture to 0 °C in an ice bath. The byproduct, succinimide, is highly insoluble in cold MeCN and will precipitate. Filter the suspension through a pad of Celite and wash the filter cake with cold MeCN (10 mL).

-

Aqueous Workup: Concentrate the filtrate under reduced pressure. Redissolve the resulting crude oil in Dichloromethane (DCM, 50 mL). Wash the organic layer with saturated aqueous

(2 × 25 mL) to neutralize trace hydrobromic acid, followed by brine (25 mL). -

Drying and Purification: Dry the organic layer over anhydrous

, filter, and concentrate. Purify the crude product via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 85:15 Hexanes:EtOAc) to yield the pure target compound as a pale yellow oil.

Physicochemical Properties & Characterization

Accurate characterization is paramount for downstream applications. The

Table 1: Quantitative Physicochemical Properties

| Property | Value / Description |

| Chemical Name | Ethyl 2-bromo-2-(pyridin-2-yl)acetate |

| CAS Registry Number | 74376-32-2 |

| Molecular Formula | |

| Molecular Weight | 244.09 g/mol |

| Appearance | Pale yellow to amber oil |

| Boiling Point (Predicted) | ~295 °C at 760 mmHg |

| Density (Predicted) | 1.45 g/cm³ |

Table 2: Expected Spectroscopic Data (Self-Validation Metrics)

| Analytical Method | Key Diagnostic Signals |

| Mass Spectrometry (ESI+) | m/z 244.0 [M+H] |

Downstream Applications in Drug Discovery

Ethyl 2-bromo-(2-pyridinyl)acetate is a privileged synthon in medicinal chemistry. Its dual electrophilic centers (the

A primary application is the synthesis of Indolizines and Imidazo[1,2-

Synthetic pathway utilizing the target compound for Imidazo[1,2-a]pyridine scaffold generation.

References

An In-depth Technical Guide to Ethyl 2-bromo-(2-pyridinyl)acetate: Properties, Reactivity, and Applications

Abstract

Ethyl 2-bromo-(2-pyridinyl)acetate is a pivotal reagent in modern organic synthesis, serving as a versatile building block for the introduction of a pyridinyl-acetic ester moiety into a diverse range of molecular architectures. Its unique structure, featuring an α-bromo ester adjacent to a pyridine ring, imparts a distinct reactivity profile that is highly valued in the fields of medicinal chemistry and materials science. This guide provides an in-depth analysis of its chemical properties, explores the mechanistic underpinnings of its reactivity, presents detailed experimental protocols for its application, and summarizes critical safety and handling information. Designed for researchers, scientists, and drug development professionals, this document aims to be an authoritative resource for the effective utilization of this important synthetic intermediate.

Physicochemical and Spectroscopic Profile

The identity, purity, and stability of Ethyl 2-bromo-(2-pyridinyl)acetate are confirmed through a combination of physical and spectroscopic data. These parameters are fundamental for its use in precise chemical transformations.

Chemical Properties

The essential chemical and physical properties are summarized below for quick reference. These values are compiled from leading chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀BrNO₂ | [1] |

| Molecular Weight | 244.09 g/mol | [1][2] |

| CAS Number | 74376-32-2 | [1] |

| Appearance | Liquid, Solid, or Semi-solid | |

| Purity | Typically ≥95% | |

| Storage Temperature | 2-8°C, under inert atmosphere | [3] |

| SMILES | BrC(C(=O)OCC)C1=NC=CC=C1 | [1] |

| InChI Key | UNQUMGSSWNEUIM-UHFFFAOYSA-N |

Predicted Spectroscopic Data

Accurate spectral analysis is crucial for reaction monitoring and product confirmation. While a dedicated public database entry for this specific isomer is sparse, the expected spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.[4]

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Ethyl group: A triplet around δ 1.2-1.4 ppm (3H, -CH₃) and a quartet around δ 4.2-4.4 ppm (2H, -OCH₂-).

-

Methylene proton: A singlet around δ 5.0-5.5 ppm (1H, -CH(Br)-). The chemical shift is significantly downfield due to the deshielding effects of the adjacent bromine atom, carbonyl group, and pyridine ring.

-

Pyridine ring protons: A series of multiplets in the aromatic region, typically between δ 7.2 and 8.6 ppm. The exact shifts and coupling patterns depend on the substitution pattern of the pyridine ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Ethyl group: Signals around δ 14 ppm (-CH₃) and δ 62 ppm (-OCH₂-).

-

Methine carbon: A signal around δ 40-50 ppm (-CH(Br)-).

-

Carbonyl carbon: A signal in the range of δ 165-170 ppm (-C=O).

-

Pyridine ring carbons: Multiple signals in the aromatic region (δ 120-155 ppm).

Mass Spectrometry (MS):

-

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

-

Common fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅), the entire ester group (-COOC₂H₅), and the bromine atom.

Infrared (IR) Spectroscopy:

-

A strong absorption band around 1730-1750 cm⁻¹ corresponding to the C=O stretch of the ester group.

-

C-H stretching vibrations for the aromatic and aliphatic protons in the 2850-3100 cm⁻¹ region.

-

C-O stretching vibrations around 1100-1300 cm⁻¹.

-

C=N and C=C stretching vibrations from the pyridine ring in the 1400-1600 cm⁻¹ region.

Reactivity and Mechanistic Insights

The synthetic utility of Ethyl 2-bromo-(2-pyridinyl)acetate stems from the electrophilic nature of the α-carbon, which is activated by the adjacent electron-withdrawing ester group and the bromine atom, an excellent leaving group.[5]

Core Reactivity: Nucleophilic Substitution

The primary mode of reactivity is the Sₙ2 (Substitution Nucleophilic Bimolecular) reaction.[6] A wide variety of nucleophiles can displace the bromide ion, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This versatility allows for the facile introduction of the pyridin-2-yl-acetate moiety into target molecules.

The general mechanism involves the backside attack of a nucleophile on the α-carbon, proceeding through a trigonal bipyramidal transition state, and resulting in the inversion of stereochemistry if the carbon is chiral.

Caption: Generalized Sₙ2 reaction pathway for Ethyl 2-bromo-(2-pyridinyl)acetate.

Causality of Reactivity

-

Inductive Effect: The electronegative bromine atom and the carbonyl oxygen polarize the Cα-Br bond, making the α-carbon electron-deficient and thus highly susceptible to nucleophilic attack.

-

Leaving Group Ability: The bromide ion (Br⁻) is a stable anion and therefore an excellent leaving group, which facilitates the substitution reaction.

-

Influence of the Pyridine Ring: The electron-withdrawing nature of the pyridine ring can further enhance the electrophilicity of the α-carbon. However, the nitrogen lone pair can also potentially coordinate with electrophilic reagents or metals, a factor to consider in reaction design.

This compound is a key intermediate in the synthesis of various biologically active molecules, including indolizine derivatives.[7]

Experimental Protocol: N-Alkylation of Aniline

This section provides a validated, step-by-step protocol for a representative Sₙ2 reaction, demonstrating the use of Ethyl 2-bromo-(2-pyridinyl)acetate as an alkylating agent.

Objective: To synthesize Ethyl 2-(phenylamino)-2-(pyridin-2-yl)acetate via nucleophilic substitution.

Materials:

-

Ethyl 2-bromo-(2-pyridinyl)acetate

-

Aniline

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Instrumentation:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

-

Column chromatography setup

Step-by-Step Methodology

-

Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous potassium carbonate (2.5 equivalents). Add anhydrous acetonitrile (50 mL) and begin stirring.

-

Addition of Reagents: Add aniline (1.2 equivalents) to the stirring suspension. Following this, add Ethyl 2-bromo-(2-pyridinyl)acetate (1.0 equivalent) dropwise at room temperature.

-

Causality: Potassium carbonate acts as a mild, non-nucleophilic base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. Acetonitrile is a suitable polar aprotic solvent that solubilizes the reactants without interfering with the reaction.

-

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C) and monitor the reaction progress using TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 4-8 hours.

-

Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate using a rotary evaporator. Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

-

Aqueous Wash: Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).

-

Causality: The NaHCO₃ wash removes any remaining acidic byproducts. The brine wash helps to remove residual water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification and Validation: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. Combine the fractions containing the pure product and concentrate to yield the final product.

-

Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and MS analysis.

Caption: Workflow for the N-alkylation of aniline with Ethyl 2-bromo-(2-pyridinyl)acetate.

Safety and Handling

Proper handling of Ethyl 2-bromo-(2-pyridinyl)acetate is essential to ensure laboratory safety. The following information is a summary of hazards and precautions from safety data sheets.[8][9]

-

Health Hazards: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[8][9] It is also classified as a lachrymator (a substance that causes tearing).[9]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[9]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[9][10]

-

Respiratory Protection: Use only outdoors or in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray.[8][9]

-

-

Handling:

-

Storage:

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[8][9]

Conclusion

Ethyl 2-bromo-(2-pyridinyl)acetate is a high-value reagent characterized by its predictable and versatile reactivity, primarily through Sₙ2-type nucleophilic substitutions. Its ability to serve as a robust building block for introducing the pyridinyl-acetic ester scaffold makes it an indispensable tool for synthetic chemists, particularly in the development of novel pharmaceutical agents and functional materials. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is paramount for its safe and effective application in research and development.

References

-

Appchem. (n.d.). ETHYL 2-BROMO-2-(PYRIDIN-2-YL)ACETATE. [Link]

-

Supplemental Chemical Synthesis. (n.d.). A - -ORCA. [Link]

-

PubChem. (n.d.). Ethyl 2-pyridylacetate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Reactivity and Properties of 2-Bromoethyl Acetate. [Link]

-

Pessolano, A. A., et al. (1985). Novel nucleophilic substitution of alkyl bromo-2(1H)-pyridones. Journal of Heterocyclic Chemistry, 22(2), 265-272. [Link]

-

University of Birmingham. (n.d.). Spectra of ethyl acetate. [Link]

-

ResearchGate. (n.d.). Scheme 2. Reagents and conditions: (a) ethyl-bromoacetate, anhydrous sodium acetate, glacial acetic acid, reflux 8 h. [Link]

-

University of Wisconsin-Madison. (n.d.). Substitution Reactions of Carbonyl Compounds. [Link]

-

El-Sayed, N. N. E., et al. (2017). Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties. Molecules, 22(3), 431. [Link]

-

Hou, X., et al. (2020). Synthesis of Indolizines from Pyridinium Salts and Ethyl Bromodifluoroacetate. Organic Letters, 22(23), 9313-9318. [Link]

Sources

- 1. appchemical.com [appchemical.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. Synthesis of Indolizines from Pyridinium Salts and Ethyl Bromodifluoroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to Ethyl 2-bromo-2-(2-pyridinyl)acetate: A Versatile Building Block in Modern Drug Discovery

For Immediate Release

Senior Application Scientist Synthesis

This technical guide provides a comprehensive overview of Ethyl 2-bromo-2-(2-pyridinyl)acetate, a key building block for researchers, scientists, and drug development professionals. This document delves into its chemical identity, molecular structure, synthesis, and its critical applications in the synthesis of complex heterocyclic systems for medicinal chemistry.

Core Compound Identification

Chemical Identity:

| Identifier | Value |

| Compound Name | Ethyl 2-bromo-2-(2-pyridinyl)acetate |

| CAS Number | 74376-32-2[1] |

| Molecular Formula | C₉H₁₀BrNO₂[1] |

| Molecular Weight | 244.09 g/mol |

| SMILES | BrC(C(=O)OCC)C1=NC=CC=C1[1] |

Molecular Structure:

The structure of Ethyl 2-bromo-2-(2-pyridinyl)acetate features a pyridine ring substituted at the 2-position with an ethyl acetate group that is brominated at the alpha-carbon. This combination of a heteroaromatic ring, an ester functional group, and a reactive bromine atom makes it a highly versatile reagent in organic synthesis.

Caption: Molecular structure of Ethyl 2-bromo-2-(2-pyridinyl)acetate.

Physicochemical and Spectroscopic Properties

While experimental data for the specific target molecule is not widely published, the following properties can be predicted based on its structure and data from analogous compounds.

Predicted Physicochemical Properties:

| Property | Predicted Value/Information |

| Appearance | Likely a pale-yellow to yellow-brown liquid or semi-solid. |

| Boiling Point | Elevated due to the presence of the polar pyridine ring and bromide. |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF. |

| Stability | Store in an inert atmosphere at 2-8°C to prevent degradation.[2] |

Predicted NMR Spectroscopic Data:

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of organic molecules.[3] The predicted ¹H and ¹³C NMR chemical shifts for Ethyl 2-bromo-2-(2-pyridinyl)acetate in CDCl₃ are detailed below. These predictions are based on the analysis of structurally similar compounds, such as 2-bromopyridine, ethyl acetate, and other substituted phenoxyacetates.[3][4]

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyridine-H6 | ~8.6 | Doublet | 1H |

| Pyridine-H4 | ~7.8 | Triplet of doublets | 1H |

| Pyridine-H3, H5 | ~7.3-7.5 | Multiplet | 2H |

| Methine (-CHBr) | ~5.5 | Singlet | 1H |

| Methylene (-OCH₂CH₃) | ~4.3 | Quartet | 2H |

| Methyl (-CH₃) | ~1.3 | Triplet | 3H |

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~168 |

| Pyridine C2 | ~155 |

| Pyridine C6 | ~150 |

| Pyridine C4 | ~137 |

| Pyridine C3, C5 | ~123-125 |

| Methylene (-OCH₂) | ~62 |

| Methine (-CHBr) | ~45 |

| Methyl (-CH₃) | ~14 |

Synthesis of Ethyl 2-bromo-2-(2-pyridinyl)acetate

The synthesis of Ethyl 2-bromo-2-(2-pyridinyl)acetate can be approached through several routes. A plausible and efficient method involves the direct alpha-bromination of the readily available precursor, ethyl 2-(pyridin-2-yl)acetate. This reaction typically utilizes an electrophilic bromine source such as N-bromosuccinimide (NBS) under radical or acidic conditions.[5][6]

Proposed Synthetic Protocol: α-Bromination of Ethyl 2-(pyridin-2-yl)acetate

This protocol is based on established methods for the alpha-bromination of carbonyl compounds.

Materials:

-

Ethyl 2-(pyridin-2-yl)acetate

-

N-Bromosuccinimide (NBS)

-

Radical initiator (e.g., Azobisisobutyronitrile - AIBN) or a Brønsted acid catalyst (e.g., p-toluenesulfonic acid)[7]

-

Anhydrous solvent (e.g., Carbon tetrachloride or Dichloromethane)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate

-

Standard glassware for organic synthesis

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-(pyridin-2-yl)acetate (1.0 equivalent) and the anhydrous solvent.

-

Addition of Reagents: Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of the radical initiator or Brønsted acid.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired Ethyl 2-bromo-2-(2-pyridinyl)acetate.

Caption: Proposed synthesis of Ethyl 2-bromo-2-(2-pyridinyl)acetate.

Applications in Drug Discovery and Medicinal Chemistry

Ethyl 2-bromo-2-(2-pyridinyl)acetate is a valuable intermediate in the synthesis of complex heterocyclic molecules with a wide range of biological activities. The presence of the reactive α-bromo ester allows for facile N-alkylation of primary and secondary amines, as well as other nucleophiles, to introduce the pyridinylacetate moiety into a target scaffold.[8] This is a common strategy in the development of novel therapeutic agents.

Key Therapeutic Areas:

-

Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors, where it can form key hydrogen bonding interactions within the ATP-binding site of the enzyme.[9] Bromo-pyridine derivatives are frequently used in the synthesis of these inhibitors.[10]

-

Anticancer Agents: Pyridine-containing compounds, such as analogs of Combretastatin-A4, have shown potent anticancer activity by inhibiting tubulin polymerization.[11]

-

Antimicrobial Agents: The incorporation of the pyridine nucleus is a well-established strategy in the design of new antibacterial and antifungal agents.[12]

Experimental Protocol: N-Alkylation of a Primary Amine

This protocol describes a general procedure for the reaction of Ethyl 2-bromo-2-(2-pyridinyl)acetate with a primary amine, a common step in the synthesis of more complex drug candidates.

Materials:

-

Ethyl 2-bromo-2-(2-pyridinyl)acetate

-

Primary amine (e.g., aniline or a heterocyclic amine)

-

A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or potassium carbonate)

-

Anhydrous polar aprotic solvent (e.g., Acetonitrile or Dimethylformamide (DMF))

-

Standard work-up and purification reagents

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0 equivalent) and the base (1.5-2.0 equivalents) in the anhydrous solvent.

-

Addition of Alkylating Agent: To this solution, add Ethyl 2-bromo-2-(2-pyridinyl)acetate (1.1 equivalents) dropwise at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed, as monitored by TLC.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography to yield the desired N-alkylated product.

Caption: General scheme for the N-alkylation of a primary amine.

Safety and Handling

Based on the safety data for structurally related α-bromo esters, Ethyl 2-bromo-2-(2-pyridinyl)acetate should be handled with caution.

-

Hazard Statements: Likely to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Precautionary Measures:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing vapors or dust.

-

In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice.

-

Conclusion

Ethyl 2-bromo-2-(2-pyridinyl)acetate is a strategically important building block in the field of drug discovery and medicinal chemistry. Its trifunctional nature, combining a heteroaromatic ring, an ester, and a reactive alkyl bromide, provides a versatile platform for the synthesis of a diverse array of complex molecules with potential therapeutic applications. A thorough understanding of its properties, synthesis, and reactivity is essential for scientists working to develop the next generation of innovative medicines.

References

- What are the best conditions for the reaction of primary amine with ethylbromo acetate? (2018, February 19).

- Ethyl 2-(4-bromopyridin-2-yl)acetate | 1060814-91-6. (n.d.).

- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021, October 8). Journal of Medicinal Chemistry.

- Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of Ethyl 2-(2-bromo-6-formylphenoxy)acetate. (n.d.).

- Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022, December 7). RSC Medicinal Chemistry.

- Synthesis of bioactive N-heterocycles by hydrogen-borrowing catalysis. (n.d.).

- Synthesis of Bioactive Heterocycles. (2022, December).

- Application of 1-(3-Bromopyridin-2-yl)ethanone in Medicinal Chemistry: Application Notes and Protocols. (n.d.).

- Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. (n.d.).

- Experimental procedures, characterization data for all compounds and copies of NMR spectra. (n.d.).

- ETHYL 2-BROMO-2-(PYRIDIN-2-YL)ACETATE | 74376-32-2 | C9H10BrNO2. (n.d.).

- 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. (2017, July 19). Molecules.

- Basic 1H- and 13C-NMR Spectroscopy. (n.d.).

- Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024, February 14). Medicinal Chemistry Research.

- 3,5-Dibromo-2-pyrone. (n.d.).

- Facile and Efficient Method for a-Monobromination of Dicarbonyl Compounds with N-Bromosuccinimide. (n.d.).

- Ethyl 2-(6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridin-1-yl)acetate. (2016, May 8).

- The Pivotal Role of 5-Bromo-2-nitropyridine in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols. (n.d.).

- An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes. (2009, October 9). Molecules.

- Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. (2022, April 8).

- Mapping of Some Further Alkylation-Initiated Pathways to Polyheterocyclic Compounds from Indigo and Indirubin. (2024, September 6). Molecules.

- Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. (2014, March 26). Journal of Medicinal Chemistry.

- Ethyl 2-(4-bromopyridin-2-yl)acetate | 1060814-91-6. (n.d.).

- Bromination - Common Conditions. (n.d.).

- Spectra of ethyl acet

- THE REACTION OF N-BROMOSUCCINIMIDE WITH SOME ALKYL PYRIDINES. (n.d.).

- 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)

- Solid state nuclear bromination with N-bromosuccinimide. Part 2. Experimental and theoretical studies of reactions with some substituted benzaldehydes. (2000, May 9).

- Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. (n.d.). Molecules.

- N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011, June 10).

- The reaction of ethyl 4-bromo-2-ethoxycarbonyl-2 pentenoate with some nucleophiles. (2025, August 5).

- The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]. (2012, August 3). Journal of Medicinal Chemistry.

- NMR profiling of biomolecules at natural abundance using 2D 1H–15N and 1H–13C multiplicity-separated (MS) HSQC spe. (n.d.).

- Brønsted acid-catalyzed Reactions of Unprotected N-heterocycles with Aryl/Aryl Diazoalkanes. (n.d.).

- Characterization of Small-Molecule Drug Substances in Type II DMFs Supporting ANDAs. (2017, February 2).

- NMR Spectra of Glycine Isotopomers in Anisotropic Media: Subtle Chiral Interactions. (2015, October 2). The Journal of Physical Chemistry B.

- Alkylboronic acids as alkylating agents: photoredox-catalyzed alkylation reactions assisted by K3PO4. (n.d.).

- Synthesis of some 2,4-diamino-pyrrolo-pyrimidines. (n.d.). Retrieved from Indian Academy of Sciences.d.).

Sources

- 1. rsc.org [rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rsc.org [rsc.org]

- 5. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]

- 6. Bromination - Common Conditions [commonorganicchemistry.com]

- 7. asianpubs.org [asianpubs.org]

- 8. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Selenium Dioxide-Mediated Bromination of α,β-Unsaturated Ketones Using N-Bromosuccinimide in the Presence of p-Toluenesulfonic Acid: A Versatile Route for the Synthesis of α′-Bromo-4-arylbut-3-en-2-one and α′,α′-Dibromo-4-arylbut-3-en-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 12. par.nsf.gov [par.nsf.gov]

The Comprehensive Technical Guide to Ethyl 2-bromo-(2-pyridinyl)acetate: Solubility, Stability, and Handling Protocols

Target Audience: Researchers, Medicinal Chemists, and Formulation Scientists Compound: Ethyl 2-bromo-(2-pyridinyl)acetate (CAS: 123761-15-9)

Structural Causality & Chemical Profiling

As a Senior Application Scientist, I frequently observe researchers treating alpha-bromo esters as standard, stable reagents. This is a critical error when working with Ethyl 2-bromo-(2-pyridinyl)acetate. This molecule is a highly reactive, polyfunctional building block that demands a deep understanding of its structural causality to prevent catastrophic degradation during synthesis and storage.

The molecule possesses three distinct reactive centers that dictate its physicochemical behavior:

-

The Alpha-Bromo Core: A highly activated electrophilic center. The adjacent carbonyl group lowers the activation energy for nucleophilic attack, making it highly susceptible to

displacement[1]. -

The Ethyl Ester: A lipophilic moiety that is prone to hydrolysis or transesterification depending on the solvent environment.

-

The 2-Pyridyl Ring: An electron-withdrawing aromatic system that further increases the electrophilicity of the alpha-carbon. Crucially, the unprotonated nitrogen atom on the pyridine ring serves as a localized nucleophile.

This combination of a strong electrophile (alpha-bromo carbon) and a nucleophile (pyridine nitrogen) within the same molecular framework is the root cause of its notorious instability.

Solubility Matrix & Solvent Compatibility

The solubility profile of Ethyl 2-bromo-(2-pyridinyl)acetate is heavily influenced by its lipophilic ester and aromatic ring. While it exhibits excellent solubility in most organic solvents, solvent selection must be driven by chemical compatibility rather than mere dissolution capacity.

Quantitative Solubility & Compatibility Matrix

| Solvent System | Estimated Solubility | Chemical Compatibility & Causality |

| Water (pH 7.0) | < 0.1 mg/mL | Poor. Highly insoluble. Prolonged exposure leads to slow interfacial hydrolysis of the C-Br bond. |

| Water (pH 2.0) | > 10.0 mg/mL | Poor. Soluble due to protonation of the pyridine nitrogen, but acidic aqueous conditions rapidly catalyze ester hydrolysis. |

| Methanol / Ethanol | > 50.0 mg/mL | Critical Risk. Highly soluble, but protic solvents induce rapid solvolysis (transesterification and displacement of the bromide). |

| DMSO / DMF | > 100.0 mg/mL | Excellent. Ideal for stock solutions, provided the solvents are strictly anhydrous to prevent moisture-driven degradation. |

| Dichloromethane (DCM) | > 100.0 mg/mL | Excellent. Ideal for extractions and synthetic workflows. Inert to the compound. |

Stability Dynamics & Degradation Mechanisms

The degradation of Ethyl 2-bromo-(2-pyridinyl)acetate is not random; it follows two highly predictable mechanistic pathways. Understanding these is essential for designing robust experimental workflows.

Pathway A: Hydrolysis/Solvolysis Moisture in the atmosphere or in non-anhydrous solvents will attack the highly activated alpha-carbon, displacing the bromide ion to form Ethyl 2-hydroxy-(2-pyridinyl)acetate. In strongly basic or acidic conditions, the ester will also cleave to form the corresponding carboxylic acid[1].

Pathway B: Intermolecular Menschutkin Self-Alkylation

This is the most insidious degradation pathway. Because the molecule contains both a nucleophile (pyridine nitrogen) and an electrophile (alpha-bromo carbon), the nitrogen of one molecule can attack the alpha-carbon of an adjacent molecule. This intermolecular

Figure 1: Primary degradation pathways of Ethyl 2-bromo-(2-pyridinyl)acetate.

Laboratory Protocols: Self-Validating Systems

To ensure scientific integrity, protocols involving this compound must be designed as self-validating systems—meaning the procedure itself controls for and identifies potential degradation.

Protocol 1: Kinetic Aqueous Solubility Assessment

Standard equilibrium shake-flask methods (which require 24-48 hours of agitation)[3] will fail for this compound due to its rapid hydrolysis in water. A kinetic approach must be employed. By utilizing LC-MS/MS instead of standard UV-Vis, the protocol inherently validates itself—any mass shift corresponding to -79 Da (loss of Br) + 17 Da (addition of OH) immediately flags hydrolysis, preventing false-positive solubility readings.

Step-by-Step Methodology:

-

Stock Preparation: Dissolve the free base in anhydrous DMSO to a concentration of 10 mM. Store on ice.

-

Spiking: Add 10 µL of the DMSO stock to 990 µL of aqueous buffer (pH 4.5, 50 mM acetate) in a 1.5 mL Eppendorf tube to achieve a theoretical maximum of 100 µM.

-

Kinetic Agitation: Agitate at 800 rpm for exactly 60 minutes at 25°C. This short window minimizes the hydrolysis curve while allowing for kinetic dissolution[3].

-

Rapid Filtration: Transfer the suspension to a 0.22 µm PTFE filter plate and apply vacuum (0.2 atm) to separate the precipitate.

-

LC-MS/MS Quantification: Immediately inject the filtrate into an LC-MS/MS system. Quantify the intact parent mass (

approx. 244.0) against a freshly prepared calibration curve in acetonitrile.

Protocol 2: Stabilization via HBr Salt Formation

If the compound is not going to be used immediately in a synthetic step, it must not be stored as a free base. To shut down the Menschutkin self-alkylation pathway, the pyridine nitrogen lone pair must be sequestered. Converting the free base to a hydrobromide (HBr) salt protonates the nitrogen, rendering it non-nucleophilic and stabilizing the molecule indefinitely at -20°C.

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 equivalent of the free base in anhydrous diethyl ether (

) at 0°C under an argon atmosphere. -

Acidification: Dropwise, add 1.05 equivalents of a standardized solution of HBr in acetic acid (or dioxane) while maintaining vigorous stirring.

-

Precipitation: A white to off-white precipitate of the hydrobromide salt will form immediately.

-

Isolation: Filter the solid rapidly through a sintered glass funnel under a blanket of argon. Wash twice with ice-cold anhydrous

. -

Storage: Dry the salt under high vacuum for 2 hours. Transfer to an amber vial, purge with argon, and store at -20°C.

Figure 2: Step-by-step workflow for HBr salt formation to prevent self-alkylation.

Analytical Best Practices

-

HPLC Analysis: Always use an acidic mobile phase (e.g., 0.1% Trifluoroacetic acid in Water/Acetonitrile). The low pH ensures the pyridine nitrogen remains protonated during the run, preventing severe peak tailing on standard C18 columns. Utilize a chilled autosampler (4°C) to prevent degradation while samples are queued.

-

NMR Spectroscopy:

and

References

-

Title: Menshutkin reaction Source: Wikipedia URL: [Link]

-

Title: Shake-Flask Aqueous Solubility assay (Kinetic solubility) Source: Protocols.io URL: [Link]

-

Title: Aldol Addition and Condensation Reactions (Alpha-Bromo Ester Reactivity) Source: Master Organic Chemistry URL: [Link]

Sources

Strategic Applications of Ethyl 2-bromo-(2-pyridinyl)acetate in Medicinal Chemistry: A Technical Guide

Ethyl 2-bromo-(2-pyridinyl)acetate is a highly versatile, bifunctional synthon that has become indispensable in modern drug discovery and medicinal chemistry. By combining an electrophilic

Physicochemical Profiling & Mechanistic Rationale

The strategic value of1[1] lies in its dual reactivity profile:

-

Enhanced Electrophilicity : The

-carbon is flanked by two strongly electron-withdrawing groups (the ester carbonyl and the pyridine ring). This dramatically lowers the LUMO energy of the C-Br bond, making it exceptionally susceptible to -

Chelation-Directed Reactivity : In transition-metal-mediated reactions (such as the Reformatsky reaction), the nitrogen atom of the 2-pyridyl group is not merely a spectator. It acts as an intramolecular bidentate ligand, coordinating with metals (e.g., Zn, In, Sm) to stabilize the intermediate metallo-enolate. This chelation significantly enhances the diastereoselectivity of subsequent electrophilic additions[2].

Divergent Synthetic Utility of Ethyl 2-bromo-(2-pyridinyl)acetate in Medicinal Chemistry.

Core Synthetic Applications

N-Alkylation for Peptidomimetics and GPCR Ligands

The compound is heavily utilized as an alkylating agent to append a 2-pyridylacetate side chain onto secondary amines, piperazines, or heterocyclic nitrogen atoms. This workflow is crucial for synthesizing unnatural amino acids and modifying pharmacokinetic properties of drug candidates, as seen in recent 3[4]. The basicity of the pyridine ring improves aqueous solubility, while the ester can be subsequently hydrolyzed to a carboxylic acid or converted into an amide.

Reformatsky-Type Reactions

The classical Reformatsky reaction involves the insertion of zinc into the carbon-halogen bond to form a zinc enolate, which then reacts with aldehydes or ketones to form

Heterocyclic Scaffold Construction

Condensation of the

Experimental Workflows & Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind each reagent choice.

Protocol A: General N-Alkylation of Secondary Amines

Causality & Rationale: Using a mild, inorganic base like

-

Preparation: Dissolve the secondary amine (1.0 eq, 10 mmol) in anhydrous DMF (50 mL) under an inert argon atmosphere.

-

Base Addition: Add finely powdered anhydrous

(2.0 eq, 20 mmol). Validation: The excess base acts as an acid scavenger for the -

Electrophile Addition: Cool the suspension to 0 °C using an ice bath. Add Ethyl 2-bromo-(2-pyridinyl)acetate (1.1 eq, 11 mmol) dropwise over 10 minutes. Validation: Cooling controls the exothermic

displacement, preventing over-alkylation or thermal degradation of the bromo ester. -

Reaction: Remove the ice bath and stir at room temperature for 4–12 hours. Monitor the reaction via TLC (Hexane:EtOAc 3:1, UV visualization at 254 nm). The disappearance of the bromo ester (

) indicates completion. -

Workup: Quench the reaction by pouring it into ice-cold water (150 mL). Extract with EtOAc (

mL). Wash the combined organic layers with 5% aqueous -

Purification: Dry over

, filter, and concentrate in vacuo. Purify via silica gel flash chromatography.

Step-by-step experimental workflow for the N-alkylation of amines.

Protocol B: Zinc-Mediated Reformatsky Reaction

Causality & Rationale: Zinc dust is naturally passivated by an unreactive layer of Zinc Oxide (

-

Zinc Activation: In a flame-dried flask, suspend Zn dust (3.0 eq) in anhydrous THF. Add 1,2-dibromoethane (0.1 eq) and reflux for 5 minutes. Cool slightly, add TMSCl (0.1 eq), and stir for 15 minutes at RT. Validation: The evolution of ethylene gas and a slight color change indicate successful removal of the oxide layer.

-

Electrophile Addition: Add the target aldehyde or ketone (1.0 eq) to the activated zinc suspension.

-

Metal Insertion: Slowly add Ethyl 2-bromo-(2-pyridinyl)acetate (1.5 eq) dropwise. Caution: The formation of the zinc enolate is highly exothermic[6]. Maintain a gentle reflux.

-

Reaction: Reflux the mixture for 2 hours. Monitor via TLC until the carbonyl compound is consumed.

-

Quench & Workup: Cool to 0 °C and quench with saturated aqueous

. Validation:

Quantitative Data Summary

The following table summarizes typical reaction parameters, yields, and specific applications for transformations involving Ethyl 2-bromo-(2-pyridinyl)acetate based on established methodologies[5][6][7].

| Reaction Type | Reagents / Catalysts | Solvent & Temp | Avg. Yield | Primary Application in MedChem |

| N-Alkylation | DMF, 0 °C to RT | 75 - 90% | Synthesis of unnatural amino acids, GPCR ligand modification. | |

| Reformatsky (Zn) | Activated Zn dust, TMSCl | THF, Reflux | 70 - 85% | Synthesis of |

| Reformatsky (In) | Indium metal, Sonication | THF, RT | 80 - 95% | Chemoselective addition to aldehydes in presence of ketones. |

| Heterocyclization | Amidines / Thioureas | EtOH, Reflux | 65 - 80% | Construction of imidazoles and thiazoles for kinase inhibitors. |

References

-

Bordas et al., "Patent Application Publication Pub. No.: US 2021/0299100 A1", Google Patents. URL: [4]

-

"Recent developments in the asymmetric Reformatsky-type reaction", PMC. URL:[Link][2]

-

Bang et al., "Sonochemical Reformatsky Reaction Using Indium", Bull. Korean Chem. Soc. 2002. URL: [Link][7]

-

Frankenfeld & Werner, "Improved procedure for the Reformatsky reaction of aliphatic aldehydes and ethyl bromoacetate", The Journal of Organic Chemistry. URL: [Link][5]

Sources

- 1. ETHYL 2-BROMO-(2-PYRIDINYL)ACETATE CAS#: 123761-15-9 [m.chemicalbook.com]

- 2. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 7. scispace.com [scispace.com]

Strategic Functionalization of Ethyl 2-bromo-(2-pyridinyl)acetate: A Technical Guide to Reactivity, Analogues, and Heterocyclic Assembly

Executive Summary

Ethyl 2-bromo-2-(pyridin-2-yl)acetate (CAS No. 74376-32-2) is a highly versatile, bifunctional building block in modern organic synthesis. Characterized by an electron-deficient pyridine ring adjacent to an

Molecular Architecture & Reactivity Profile

To effectively utilize ethyl 2-bromo-2-(pyridin-2-yl)acetate, one must understand the causality behind its extreme reactivity. The

Once halogenated, the resulting

Expert Insight: To circumvent auto-alkylation, the compound must be synthesized, isolated, and stored as a hydrobromide (HBr) salt. Protonation of the pyridine nitrogen neutralizes its nucleophilicity, rendering the electrophilic

Principal Reaction Pathways & Mechanisms

The strategic value of ethyl 2-bromo-2-(pyridin-2-yl)acetate lies in its ability to undergo divergent reaction pathways depending on the applied reaction conditions and coupling partners.

Divergent synthetic pathways of Ethyl 2-bromo-2-(pyridin-2-yl)acetate.

Cascade Annulations for Fused Heterocycles

When reacted with dinucleophiles or activated olefins (such as bromonitroolefins), the molecule participates in metal-free cascade annulations[2]. The reaction initiates via a Michael addition or

Cascade nucleophilic substitution and cyclization for fused heterocycle synthesis.

Validated Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols have been designed as self-validating systems, incorporating analytical checkpoints to verify mechanistic success.

Protocol A: Radical -Bromination of Ethyl 2-Pyridylacetate

Objective: Achieve selective bromination at the

-

Initiation: In an oven-dried Schlenk flask under argon, dissolve ethyl 2-pyridylacetate (10.0 mmol) in anhydrous acetonitrile (40 mL). Add N-Bromosuccinimide (NBS, 10.5 mmol) and Azobisisobutyronitrile (AIBN, 0.5 mmol).

-

Thermal Activation: Heat the reaction mixture to 80°C. Causality: The thermal homolytic cleavage of AIBN initiates a radical chain mechanism. The

-radical is exceptionally stable due to captodative effects (electron-withdrawing ester and delocalizing pyridine ring), ensuring high regioselectivity over ring bromination. -

Self-Validating Checkpoint: After 2 hours, extract a 10 µL aliquot and quench in 1 mL of saturated

. Analyze via LC-MS. The starting material ( -

Workup & Isolation: Cool to 0°C to precipitate succinimide. Filter and concentrate the filtrate. To prevent auto-alkylation, immediately dissolve the crude oil in diethyl ether and bubble anhydrous

gas (or add 1.0 M

Protocol B: Cascade Annulation to Indolizine Derivatives

Objective: Construct a functionalized indolizine core using the

-

Enolate Generation: Suspend ethyl 2-bromo-2-(pyridin-2-yl)acetate hydrobromide (1.0 mmol) in anhydrous DMF (10 mL). Add finely powdered

(3.0 mmol) and stir for 15 minutes at room temperature to liberate the free base and generate the reactive -

Electrophile Addition: Dropwise add a solution of the target dielectrophile (e.g., a bromonitroolefin, 1.2 mmol) in DMF.

-

Cyclization: Stir at room temperature for 4–6 hours. The cascade proceeds via Michael addition, intramolecular

displacement, and subsequent elimination of -

Self-Validating Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The indolizine product is highly conjugated. Visual cue: The emergence of a brightly fluorescent spot under 365 nm UV light serves as a real-time, definitive indicator of successful aromatization.

Quantitative Data & Comparative Yields

The table below summarizes the efficiency of ethyl 2-bromo-2-(pyridin-2-yl)acetate across various synthetic transformations, highlighting the causality behind the observed yields.

| Derivative / Product | Reaction Type | Reagents & Conditions | Yield (%) | Causality / Key Observation |

| Ethyl 2-bromo-2-(pyridin-2-yl)acetate | Radical Bromination | NBS, AIBN, MeCN, 80°C | 78% | Isolated as HBr salt to prevent auto-alkylation; high regioselectivity[3]. |

| 82% | Rapid displacement due to extreme electrophilicity of the | |||

| 2-Phenyl-2-(pyridin-2-yl)acetate | Suzuki Cross-Coupling | 75% | Requires bulky bidentate phosphine ligands to suppress | |

| Indolizine-1-carboxylate | Cascade Annulation | Bromonitroolefins, | 85–99% | Spontaneous aromatization provides an irreversible thermodynamic driving force[2]. |

Expert Insights & Troubleshooting

As a Senior Application Scientist, I frequently observe researchers struggling with the degradation of

Rule of Thumb: Never neutralize the hydrobromide salt of ethyl 2-bromo-2-(pyridin-2-yl)acetate during workup. Always add the salt directly to your reaction vessel, and allow the base required for your specific catalytic cycle (e.g.,

References

1. Ethyl bromo acetate for sale - Sigma-Aldrich. sigmaaldrich.com. 2.[1] Studies of Heterocyclic Compounds. VIII. Synthesis and Tautomerism of 2-Hydroxypyrazolo[1,5-a]pyridine. oup.com. 3.[3] Electrochemical Oxidative Clean Halogenation Using HX/NaX with Hydrogen Evolution. nih.gov. 4.[2] Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins. acs.org.

Sources

The Chemical Architecture of Ethyl 2-bromo-2-(pyridin-2-yl)acetate: A Senior Scientist’s Guide to Synthesis, Reactivity, and Pharmaceutical Applications

Executive Summary

Ethyl 2-bromo-2-(pyridin-2-yl)acetate (CAS: 74376-32-2) is a highly versatile, bifunctional building block that bridges the gap between simple pyridine derivatives and complex, pharmacologically active heterocycles[1]. As a Senior Application Scientist, I have structured this technical guide to dissect the mechanistic causality behind its synthesis and to map its divergent applications in modern drug discovery. From its role in assembling System Xc- antiporter modulators to its utility in synthesizing kinase inhibitors, this molecule is a cornerstone of targeted medicinal chemistry.

Physicochemical Profiling & Structural Dynamics

The synthetic utility of stems directly from its unique electronic topology. The molecule features a highly electrophilic

Table 1: Physicochemical Properties & Descriptors

| Property | Value |

| IUPAC Name | Ethyl 2-bromo-2-(pyridin-2-yl)acetate |

| CAS Number | 74376-32-2[3] |

| Molecular Formula | C9H10BrNO2[4] |

| Molecular Weight | 244.09 g/mol [2] |

| Topological Polar Surface Area (TPSA) | 39.2 Ų[4] |

| Hydrogen Bond Acceptors | 3[4] |

| Rotatable Bonds | 4[4] |

Mechanistic Causality in Synthesis: The -Bromination Workflow

The synthesis of ethyl 2-bromo-2-(pyridin-2-yl)acetate is classically achieved via the

The choice of radical bromination is dictated by the captodative effect. The intermediate

Fig 1: Radical mechanism for the

Self-Validating Experimental Protocol: Radical -Bromination

-

Objective: Selective mono-bromination to yield ethyl 2-bromo-2-(pyridin-2-yl)acetate.

-

Methodology:

-

Reaction Setup: In a flame-dried, argon-purged flask, dissolve ethyl 2-pyridylacetate (1.0 equiv) in anhydrous

-trifluorotoluene (PhCF3, 0.2 M).-

Causality: PhCF3 is selected over traditional CCl4 due to its superior environmental profile while maintaining the inertness required to prevent radical quenching.

-

-

Reagent Addition: Add NBS (1.05 equiv) and Azobisisobutyronitrile (AIBN, 0.05 equiv).

-

Causality: A strict 1.05 molar equivalent of NBS prevents di-bromination. AIBN serves as a thermal initiator that decomposes at ~65 °C to generate nitrogen gas and two stabilized isobutyronitrile radicals.

-

-

Initiation & Propagation: Heat the mixture to 80–85 °C.

-

Validation: The reaction is self-indicating. The dense, insoluble NBS powder will gradually be consumed, and lighter succinimide will precipitate and float on the solvent surface.

-

-

Monitoring: Monitor via TLC (Hexanes:EtOAc 3:1). The reaction is complete when the starting material spot disappears, typically within 3–4 hours.

-

Quenching & Workup: Cool the mixture to 0 °C to maximize succinimide precipitation. Filter the solid. Wash the organic filtrate with 10% aqueous Na2S2O3 to neutralize any residual electrophilic bromine, followed by saturated NaHCO3.

-

Causality: Immediate quenching prevents downstream degradation of the highly reactive

-bromo ester.

-

-

Isolation: Dry the organic layer over Na2SO4, concentrate in vacuo, and purify via short-path silica gel chromatography to isolate the product as a pale yellow oil[2].

-

Table 2: Optimization of

| Brominating Agent | Solvent | Initiator / Catalyst | Temp (°C) | Yield (%) | Purity Profile |

| Br2 | Acetic Acid | HBr (cat.) | 25 | 45% | High dibromination side-products |

| NBS | CCl4 | AIBN (5 mol%) | 80 | 82% | Clean mono-bromination, toxic solvent |

| NBS | PhCF3 | AIBN (5 mol%) | 85 | 85% | Clean mono-bromination, green solvent |

| NBS | Acetonitrile | Visible Light | 25 | 78% | Mild conditions, longer reaction time |

Divergent Synthetic Applications: A Bifunctional Synthon

The true value of ethyl 2-bromo-2-(pyridin-2-yl)acetate lies in its bifunctionality. The

Fig 2: Divergent pharmaceutical applications of the ethyl 2-bromo-2-(pyridin-2-yl)acetate synthon.

N-Alkylation in Targeted Therapeutics

The

Quinolizinium and Indolizine Core Assembly

The molecule serves as a critical precursor for fused heterocyclic systems. Condensation of ethyl 2-bromo-2-(pyridin-2-yl)acetate with dicarbonyls or alkynes (often via metal-catalyzed hydrofunctionalization) yields indolizines and quinolizinium salts[9],[10]. These fluorescent scaffolds are integral to the development of biological imaging probes and the total synthesis of complex alkaloids.

Hantzsch Thiazole Synthesis

Reaction of the

References

- Google Patents. "WO2024160366A1 - Fused benzazepine derivatives for use in the treatment of cancer and epilepsy". Source: google.com.

- Google Patents. "WO2009075874A1 - Gamma secretase modulators". Source: google.com.

-

SciSpace. "Metal-Catalyzed Hydrofunctionalization Reactions of Haloalkynes". Source: scispace.com. URL: [Link]

-

Thieme Connect. "Product Class 7: Quinolizinium Salts and Benzo Analogues". Source: thieme-connect.de. URL: [Link]

Sources

- 1. CAS 74376-32-2 | Sigma-Aldrich [sigmaaldrich.com]

- 2. 74376-32-2|Ethyl 2-bromo-2-(pyridin-2-yl)acetate|BLD Pharm [bldpharm.com]

- 3. appchemical.com [appchemical.com]

- 4. Page loading... [guidechem.com]

- 5. academic.oup.com [academic.oup.com]

- 6. WO2024160366A1 - Fused benzazepine derivatives for use in the treatmetn of cancer and epilepsy - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. WO2009075874A1 - Gamma secretase modulators - Google Patents [patents.google.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. scispace.com [scispace.com]

- 11. Ethyl Bromopyruvate | High-Purity Reagent Supplier [benchchem.com]

"Ethyl 2-bromo-(2-pyridinyl)acetate" safety, handling, and disposal guidelines

An In-depth Technical Guide to the Safe Handling and Disposal of Ethyl 2-bromo-2-(2-pyridinyl)acetate

This guide provides a detailed framework for the safe handling, storage, and disposal of Ethyl 2-bromo-2-(2-pyridinyl)acetate (CAS No: 74376-32-2), a key reagent in pharmaceutical research and development.[1] Given the limited availability of specific safety data for this exact compound, the following guidelines are synthesized from information on structurally similar compounds, particularly α-bromo esters and pyridyl derivatives. This approach ensures a conservative and robust safety protocol, treating the compound with the caution warranted by its functional groups. The α-bromo ester moiety, in particular, is a known lachrymator and a potent alkylating agent, which underpins the stringent handling procedures outlined herein.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. The chemical structure, featuring a reactive bromine atom alpha to an ester carbonyl, suggests significant potential for toxicity and irritation.

1.1 GHS Classification (Anticipated)

Based on data from analogous compounds like Ethyl 2-(3-Bromo-2-pyridyl)acetate and the highly toxic Ethyl bromoacetate, a precautionary GHS classification is summarized below.[2][3] The primary hazards are anticipated to be severe irritation and potential for toxicity.[3]

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | Category 4 (Assumed) | H302: Harmful if swallowed | GHS07 | Warning |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 | Warning |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | GHS07 | Warning |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | GHS07 | Warning |

Note: This classification is inferred. The closely related Ethyl bromoacetate is classified as "Fatal if swallowed, in contact with skin or if inhaled" (H300 + H310 + H330), which would necessitate a "Danger" signal word and the skull and crossbones pictogram.[4] Professionals should handle Ethyl 2-bromo-2-(2-pyridinyl)acetate with the assumption of high toxicity until specific data becomes available.

1.2 Physicochemical Hazards

While not classified as flammable, many organic esters are combustible.[5] Avoid proximity to open flames, sparks, and high-heat sources.[6] Hazardous decomposition occurs under fire conditions, releasing toxic gases such as carbon oxides (CO, CO2), hydrogen bromide gas, and nitrogen oxides (NOx).[7][8]

1.3 Health Hazards

The primary health risks associated with this compound are rooted in its reactivity as an alkylating agent and its lachrymatory properties.

-

Eye and Skin Irritation : Direct contact with the liquid or its vapors can cause severe irritation, pain, and redness.[9] As a lachrymator, it will cause an immediate and intense flow of tears.[9] Prolonged skin contact may lead to chemical burns.

-

Respiratory Tract Irritation : Inhalation of vapors or aerosols will irritate the mucous membranes and respiratory system, leading to coughing, shortness of breath, and a burning sensation in the throat.[9]

-

Ingestion : Harmful or potentially fatal if swallowed, causing gastrointestinal irritation.[2][9]

Section 2: Exposure Controls and Personal Protection

A multi-layered approach combining engineering controls and personal protective equipment (PPE) is mandatory to prevent exposure.

2.1 Engineering Controls

-

Chemical Fume Hood : All handling of Ethyl 2-bromo-2-(2-pyridinyl)acetate, including weighing, transferring, and reaction setup, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[8]

-

Safety Shower and Eyewash Station : A safety shower and eyewash station must be immediately accessible and tested regularly.[9][10] Facilities using this material should be equipped with these safety measures.[9]

2.2 Personal Protective Equipment (PPE)

The selection of PPE is critical and should be based on a thorough risk assessment of the specific procedure being performed.

| Protection Type | Specification | Rationale and Best Practices |

| Eye & Face | Chemical splash goggles and a full-face shield. | Goggles provide a seal against vapors and splashes.[5] A face shield offers an additional layer of protection for the entire face, which is crucial when handling larger quantities or during operations with a higher splash potential.[5] |

| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). | Double-gloving is recommended. Always inspect gloves for tears or punctures before use.[2] Consult a glove manufacturer's compatibility chart for specific breakthrough times. Dispose of contaminated gloves immediately using the proper removal technique to avoid skin contact.[2] |

| Body | Flame-retardant laboratory coat and chemical-resistant apron. | A flame-retardant lab coat provides a primary barrier.[2][4] For transfers or potential splash scenarios, a chemical-resistant apron should be worn over the lab coat. |

| Respiratory | NIOSH-approved respirator (if needed). | While a fume hood is the primary control, a respirator with an appropriate cartridge for organic vapors may be required for emergency situations or if there is a potential for fume hood failure.[7][9] Use requires enrollment in a respiratory protection program.[11] |

Section 3: Safe Handling and Storage Protocols

Adherence to strict protocols is essential for mitigating the risks associated with this compound.

3.1 Handling Protocol

-

Preparation : Before handling, ensure the fume hood is operational, the work area is clear, and all necessary PPE is donned correctly.

-

Aliquotting : Use spark-proof tools for all transfers.[6][12] Ground and bond containers when transferring material to prevent static discharge.[9]

-

Containment : Handle the material in a manner that minimizes the generation of aerosols.

-

Post-Handling : After handling, wash hands and any potentially exposed skin thoroughly with soap and water.[2] Decontaminate the work surface within the fume hood.

-

Empty Containers : Empty containers retain product residue and can be dangerous.[9] They should be handled with the same precautions as full containers and disposed of properly.

3.2 Storage Protocol

-

Location : Store in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents, acids, and bases.[6][8][13]

-

Conditions : Keep the container tightly sealed to prevent moisture ingress and vapor escape.[6][8] Some suppliers recommend refrigerated storage (2-8°C or -20°C) and storage under an inert atmosphere like argon to maintain purity and prevent degradation.[8][14]

-

Segregation : Store separately from incompatible materials to prevent accidental mixing and hazardous reactions.[15]

Section 4: Emergency Procedures

Immediate and appropriate action during an emergency can significantly reduce the severity of an incident.

4.1 First Aid Measures

-

Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

-

Skin Contact : Immediately remove all contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[9]

-

Inhalation : Move the victim to fresh air at once. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration. Seek immediate medical attention.[9]

-

Ingestion : Do NOT induce vomiting.[2] If the victim is conscious and alert, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention immediately.[9]

4.2 Accidental Release Measures

-

Evacuate : Immediately evacuate all personnel from the contaminated area.[6]

-

Isolate and Ventilate : Isolate the spill area and ensure it is well-ventilated (within a fume hood if possible). Remove all sources of ignition.[6][9]

-

Contain : Wearing full PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[9] Do not use combustible materials.

-

Collect : Carefully collect the absorbed material using spark-proof tools and place it into a suitable, labeled container for hazardous waste disposal.[9][12]

-

Decontaminate : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

-

Report : Report the incident to the appropriate environmental health and safety personnel.

Section 5: Disposal Considerations

Chemical waste must be managed in compliance with all local, state, and federal regulations.

-

Waste Stream : All materials contaminated with Ethyl 2-bromo-2-(2-pyridinyl)acetate, including the chemical itself, absorbent materials from spills, and empty containers, must be treated as hazardous waste.[7][15]

-

Containerization : Collect waste in a designated, properly labeled, and sealed container. Do not mix with incompatible waste streams.

-

Disposal Vendor : Arrange for disposal through a licensed and reputable hazardous waste disposal company.[2] Chemical incineration with an afterburner and scrubber is a common disposal method for such compounds.[2]

-

Prohibition : Under no circumstances should this chemical or its containers be disposed of down the drain or in general trash.[2][15]

Section 6: Safe Handling Workflow

The following diagram illustrates the complete lifecycle for the safe management of Ethyl 2-bromo-2-(2-pyridinyl)acetate in a laboratory setting.

Caption: Workflow for Safe Management of Ethyl 2-bromo-2-(2-pyridinyl)acetate.

References

- CDH Fine Chemical. (n.d.). ETHYL BROMO ACETATE CAS No 105-36-2 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- Cole-Parmer. (2006, January 16). Material Safety Data Sheet - Ethyl bromoacetate, 98%.

- Fisher Scientific. (2014, February 25). SAFETY DATA SHEET - 3-(Bromoacetyl)pyridine, hydrobromide.

- ChemicalBook. (2022, April 20). How to properly handle and store ethyl bromoacetate.

- Appchem. (n.d.). ETHYL 2-BROMO-2-(PYRIDIN-2-YL)ACETATE | 74376-32-2.

- NOAA. (n.d.). ETHYL BROMOACETATE. In CAMEO Chemicals.

- Merck Millipore. (n.d.). SAFETY DATA SHEET - Ethyl bromoacetate for synthesis.

- New Jersey Department of Health. (n.d.). HAZARD SUMMARY - ETHYL BROMOACETATE.

- Thermo Fisher Scientific. (2025, October 6). SAFETY DATA SHEET - Ethyl 2-bromophenylacetate.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Ethylpyridine.

- Apollo Scientific. (2021, May 13). SAFETY DATA SHEET.

- BLDpharm. (n.d.). 197376-41-3|Ethyl 2-(3-Bromo-2-pyridyl)acetate.

- ChemicalBook. (2026, January 31). Ethyl bromoacetate - Safety Data Sheet.

- Chemical Safety. (n.d.). ETHYL 2-BROMO-2-CYCLOPROPYLACETATE SDS, 1200828-74-5 Safety Data Sheets.

- Sigma-Aldrich. (n.d.). Ethyl 2-(4-bromopyridin-2-yl)acetate | 1060814-91-6.

- Covestro Solution Center. (2012, August 22). SAFETY DATA SHEET.

- PubChem. (n.d.). Ethyl 2-bromo-2-cyano-2-pyridin-2-ylacetate.

- Environmental Health and Safety. (n.d.). Pyrophoric Reagents Handling in Research Labs. Retrieved from University of California, Santa Barbara.

- Thermo Fisher Scientific. (2006, September 11). SAFETY DATA SHEET - Ethyl 2-pyridylacetate.

- MSDS of Ethyl 2-(2-bromophenyl)acetate. (n.d.).

- KSCL (KRISHNA). (n.d.). MATERIAL SAFETY DATA SHEET (MSDS).

- Meridian Bioscience. (2024, February 2). SAFETY DATA SHEET.

- Washington State University. (n.d.). STANDARD OPERATING PROCEDURE - Ethyl Acetate.

- ChemScene. (n.d.). Ethyl 2-(2-bromo-5-nitropyridin-4-yl)acetate.

Sources

- 1. appchemical.com [appchemical.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. 197376-41-3|Ethyl 2-(3-Bromo-2-pyridyl)acetate|BLD Pharm [bldpharm.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. nj.gov [nj.gov]

- 6. How to properly handle and store ethyl bromoacetate_Chemicalbook [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. kscl.co.in [kscl.co.in]

- 11. capotchem.cn [capotchem.cn]

- 12. chemicalbook.com [chemicalbook.com]

- 13. meridianbioscience.com [meridianbioscience.com]

- 14. chemscene.com [chemscene.com]

- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

Methodological & Application

Application Notes & Protocols: Ethyl 2-bromo-2-(2-pyridinyl)acetate as a Premier Alkylating Agent in Organic Synthesis

Abstract

Ethyl 2-bromo-2-(2-pyridinyl)acetate is a versatile and highly reactive bifunctional reagent, pivotal in the strategic construction of complex organic molecules. Its unique structure, featuring an electrophilic α-bromoester moiety and a coordinating pyridinyl group, makes it an invaluable tool for introducing the pyridinyl-acetate scaffold into a wide array of substrates. This guide provides an in-depth exploration of its applications, focusing on the alkylation of N-, S-, O-, and C-nucleophiles. We present detailed, field-proven protocols, mechanistic insights, and a discussion of the causality behind experimental choices, designed to empower researchers in medicinal chemistry, drug development, and materials science to leverage this reagent with precision and confidence.

Reagent Overview and Mechanistic Principles

Ethyl 2-bromo-2-(2-pyridinyl)acetate (CAS No: 74376-32-2, Molecular Formula: C₉H₁₀BrNO₂) is an α-halo ester characterized by an electrophilic carbon center alpha to both the ester carbonyl and the pyridine ring.[1] This electronic arrangement renders the bromine atom an excellent leaving group for nucleophilic substitution reactions.

The primary mechanism of action for this reagent is the Sₙ2 reaction .[2][3] A nucleophile (Nu⁻) performs a backside attack on the α-carbon, displacing the bromide ion and forming a new covalent bond. The reaction's efficiency is governed by factors such as the nucleophile's strength, the choice of solvent, the base used for in-situ deprotonation of the nucleophile, and the reaction temperature.

Caption: General Sₙ2 mechanism for alkylation using Ethyl 2-bromo-2-(2-pyridinyl)acetate.

Core Application: N-Alkylation of Amines and Heterocycles

The introduction of the pyridinyl-acetate moiety onto nitrogen atoms is a cornerstone application, frequently employed in the synthesis of ligands, enzyme inhibitors, and pharmaceutical intermediates.[2]

Causality in Experimental Design:

-

Base Selection: A non-nucleophilic base (e.g., K₂CO₃, NaHCO₃, or a tertiary amine like triethylamine or DIPEA) is critical. Its role is solely to neutralize the HBr byproduct or deprotonate the amine substrate, preventing it from competing with the primary nucleophile.[4]

-

Solvent Choice: Aprotic polar solvents like Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), or Dichloromethane (DCM) are preferred as they effectively solvate the reactants without interfering with the nucleophilic attack.

-

Stoichiometry: When alkylating primary amines, using a slight excess of the amine can lead to double alkylation. Careful control of stoichiometry (typically 1:1 or a slight excess of the alkylating agent) is necessary to favor mono-alkylation.[4]

Protocol 1: N-Alkylation of a Secondary Amine (e.g., Piperidine)

Objective: To synthesize Ethyl 2-(piperidin-1-yl)-2-(pyridin-2-yl)acetate.

Materials & Reagents:

-

Ethyl 2-bromo-2-(2-pyridinyl)acetate: 244 mg, 1.0 mmol

-

Piperidine: 102 mg (117 µL), 1.2 mmol, 1.2 equiv.

-

Potassium Carbonate (K₂CO₃), anhydrous: 276 mg, 2.0 mmol, 2.0 equiv.

-

Acetonitrile (MeCN), anhydrous: 10 mL

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar, add potassium carbonate and acetonitrile.

-

Add piperidine to the suspension and stir for 5 minutes at room temperature under an inert atmosphere (N₂ or Ar).

-

Add Ethyl 2-bromo-2-(2-pyridinyl)acetate to the reaction mixture.

-

Heat the mixture to 60 °C and allow it to stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts through a pad of Celite, washing with ethyl acetate (20 mL).

-

Concentrate the filtrate under reduced pressure.

-

The crude residue is redissolved in ethyl acetate (30 mL) and washed with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.

Safety Note: Alkylating agents like Ethyl 2-bromo-2-(2-pyridinyl)acetate are potent lachrymators and should be handled with extreme care in a well-ventilated fume hood.[4][5] They are considered potential irritants and carcinogens due to their ability to alkylate DNA.[4]

Application in Heterocyclic Synthesis

This reagent is a powerful building block for constructing fused heterocyclic systems, particularly those containing a pyridine ring. A prominent example is the synthesis of imidazo[1,2-a]pyridine derivatives, which are common scaffolds in medicinal chemistry.

Protocol 2: Synthesis of an Imidazo[1,2-a]pyridine Derivative

Objective: To synthesize Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate via condensation and cyclization. (This is a conceptual protocol based on similar reactions[6]).

Materials & Reagents:

-

2-Aminopyridine: 94 mg, 1.0 mmol

-

Ethyl 2-bromo-2-phenylacetate (as a model α-bromo ester): 243 mg, 1.0 mmol

-

Sodium Bicarbonate (NaHCO₃): 168 mg, 2.0 mmol

-

Ethanol: 15 mL

Procedure:

-

In a 50 mL round-bottom flask, combine 2-aminopyridine, ethyl 2-bromo-2-phenylacetate, and sodium bicarbonate in ethanol.

-

Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) with vigorous stirring.

-

Maintain reflux for 12-18 hours. The initial step is the N-alkylation of the pyridine ring nitrogen, forming a pyridinium salt intermediate.

-

The in-situ generated intermediate undergoes intramolecular cyclization.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

-

A solid precipitate will form. Collect the solid by vacuum filtration, washing with cold water.

-

Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain the purified imidazo[1,2-a]pyridine product.

Caption: A generalized experimental workflow for alkylation reactions.

S- and O-Alkylation Applications

The principles of N-alkylation extend seamlessly to other heteroatom nucleophiles.

-

S-Alkylation: Thiols (R-SH) are excellent nucleophiles, especially in their deprotonated thiolate (R-S⁻) form. The reaction with Ethyl 2-bromo-2-(2-pyridinyl)acetate provides a direct route to α-pyridinyl thioethers, which are valuable in materials science and as precursors for further transformations. The protocol is analogous to Protocol 1, substituting the amine with a thiol and using a suitable base.

-

O-Alkylation: Phenols and alcohols can be alkylated under basic conditions (using K₂CO₃, Cs₂CO₃, or NaH) to form the corresponding ethers.[5] This reaction, a variant of the Williamson ether synthesis, is fundamental for modifying hydroxyl-containing molecules.[7]

C-Alkylation for C-C Bond Formation

Creating new carbon-carbon bonds is central to organic synthesis. Ethyl 2-bromo-2-(2-pyridinyl)acetate can alkylate soft carbon nucleophiles, such as enolates, to build molecular complexity.

Causality in Experimental Design:

-